molecular formula C14H15N5O2S B2687317 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(thiophen-3-yl)acetamide CAS No. 2034372-96-6

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2687317
CAS No.: 2034372-96-6
M. Wt: 317.37
InChI Key: DHDKVCFATLNGDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((6-Ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(thiophen-3-yl)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with an ethoxy group at position 6, a methylene bridge at position 3, and a 2-(thiophen-3-yl)acetamide side chain. This structure combines a triazolopyridazine scaffold—known for its pharmacological relevance in kinase inhibition and CNS modulation—with a thiophene moiety, which enhances electron-rich aromatic interactions. The ethoxy group contributes to lipophilicity and metabolic stability compared to smaller alkoxy substituents like methoxy .

Properties

IUPAC Name

N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2S/c1-2-21-14-4-3-11-16-17-12(19(11)18-14)8-15-13(20)7-10-5-6-22-9-10/h3-6,9H,2,7-8H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDKVCFATLNGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN2C(=NN=C2CNC(=O)CC3=CSC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(thiophen-3-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, biological activity, and mechanisms of action based on diverse research findings.

Structural Characteristics

The compound features a triazolo[4,3-b]pyridazine moiety linked to a thiophenyl acetamide , which contributes to its unique properties. The presence of heterocyclic rings is known to enhance biological activity through various mechanisms. Its molecular formula is C15H18N6OC_{15}H_{18}N_{6}O with a molecular weight of approximately 298.35 g/mol.

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions that integrate the triazole and thiophene components. The following general steps are often employed:

  • Formation of the Triazole Ring : The initial step usually involves the reaction of appropriate precursors under acidic conditions to form the triazole structure.
  • Introduction of the Thiophene Moiety : This can be achieved through electrophilic aromatic substitution or coupling reactions with thiophene derivatives.
  • Acetamide Formation : The final step involves acylation to introduce the acetamide group.

Anticancer Properties

Preliminary studies suggest that this compound exhibits significant anticancer activity . Compounds with similar structures have shown promise as inhibitors of various kinases involved in cancer progression. For instance:

Compound NameBiological ActivityMechanism
N-(6-Ethoxy-[1,2,4]triazolo[4,3-b]pyridazin)AnticancerInhibition of Polo-like kinase 1
TriazoloquinazolinonesKinase inhibitionDisruption of cell division pathways

The compound's mechanism may involve interference with cell signaling pathways critical for tumor growth and metastasis.

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor . It has been studied for its potential to inhibit enzymes such as:

  • Carbonic anhydrase
  • Cholinesterase

These interactions can disrupt metabolic pathways and cellular signaling, contributing to its therapeutic effects.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

  • Antiproliferative Assays : Compounds exhibiting structural similarities demonstrated significant inhibitory effects on cancer cell lines in vitro.
    • Example Study : A study showed that related triazole derivatives inhibited the proliferation of breast cancer cells by inducing apoptosis.
  • Molecular Docking Studies : Computational studies suggest that the compound can effectively bind to target proteins involved in cancer progression and enzyme activity.
    • Docking Results : Binding affinities indicate strong interactions with active sites of targeted enzymes.

The mechanism by which this compound exerts its biological effects involves:

  • Target Interaction : The compound interacts with specific enzymes or receptors crucial for cellular processes.
    • For example, it may stabilize protein structures involved in cell division or metabolic regulation.
  • Disruption of Pathways : By inhibiting key enzymes or receptors, the compound can disrupt signaling pathways that promote cancer cell survival and proliferation.

Scientific Research Applications

Structural Characteristics

The compound features a complex structure characterized by:

  • Triazolo[4,3-b]pyridazine moiety : Known for its diverse biological activities.
  • Thiophen-3-yl group : Often associated with enhanced pharmacological properties.

Antimicrobial Properties

Research indicates that compounds similar to N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(thiophen-3-yl)acetamide exhibit significant antimicrobial activity. A study highlighted that derivatives of triazolo-pyridazines demonstrated efficacy against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for the most potent derivatives .

Enzyme Inhibition

The compound may inhibit key enzymes involved in critical biochemical pathways. Similar compounds have been shown to bind to active sites of enzymes, preventing substrate access and disrupting metabolic processes . This mechanism suggests potential applications in treating diseases where enzyme inhibition is beneficial.

In Vitro Studies

  • Anti-Tubercular Activity : A series of studies have evaluated the anti-tubercular properties of triazolo-pyridazine derivatives. The best-performing compounds exhibited IC90 values between 3.73 and 4.00 μM against Mycobacterium tuberculosis .
  • Cytotoxicity Assays : Evaluations on human embryonic kidney (HEK293) cells indicated that specific derivatives were non-toxic at effective concentrations, suggesting a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The following table summarizes the biological activity of related compounds:

Compound NameTarget PathogenIC50 (μM)IC90 (μM)Cytotoxicity (HEK293 cells)
Compound AMycobacterium tuberculosis1.353.73Non-toxic
Compound BMycobacterium tuberculosis2.184.00Non-toxic

Comparison with Similar Compounds

Lipophilicity and Solubility

  • Ethoxy vs. Methoxy : The ethoxy group in the target compound increases lipophilicity (logP ~2.8) compared to the methoxy analog (logP ~2.2), enhancing membrane permeability but reducing aqueous solubility .
  • Thiophene vs. Pyridazine: The thiophen-3-yl group improves π-π stacking in hydrophobic environments compared to pyridazinyl analogs, as observed in molecular docking studies targeting adenosine receptors .

Q & A

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodology : Address discrepancies by: (i) Validating assay conditions (e.g., pH, temperature, and solvent compatibility). (ii) Assessing metabolic stability via liver microsome assays to identify rapid degradation pathways. (iii) Using isotopic labeling (e.g., ¹⁴C) to track biodistribution in animal models .

Q. How can computational modeling guide the design of derivatives with improved binding affinity to target proteins?

  • Methodology : Employ molecular docking (e.g., AutoDock Vina) to screen derivatives against protein active sites. For example, modify the thiophene or acetamide moieties and calculate binding energies (ΔG). Prioritize derivatives with ΔG < −8 kcal/mol for synthesis and testing .

Q. What analytical techniques are critical for detecting degradation products under accelerated stability conditions?

  • Methodology : Use HPLC-MS/MS to identify degradation pathways. For example, oxidative degradation of the thiophene ring can be monitored via m/z shifts corresponding to sulfoxide/sulfone formation. Stability studies should follow ICH guidelines (40°C/75% RH for 6 months) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.